molecular formula C6H5BrClNO B1288512 (5-Bromo-6-chloro-3-pyridyl)methanol CAS No. 904745-59-1

(5-Bromo-6-chloro-3-pyridyl)methanol

Cat. No.: B1288512
CAS No.: 904745-59-1
M. Wt: 222.47 g/mol
InChI Key: QWDIYYDBPYBDCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Bromo-6-chloro-3-pyridyl)methanol (CAS 904745-59-1) is a halogenated pyridine derivative of high interest in chemical research and development. Its molecular formula is C6H5BrClNO, and it has a molecular weight of approximately 222.47 g/mol . The compound is characterized by a melting point of 76-78°C . This multifunctional heteroaromatic compound serves as a versatile and valuable building block, particularly in the synthesis of more complex molecules for pharmaceutical and agrochemical applications . The presence of both bromo and chloro substituents on the pyridine ring offers distinct and complementary reactivity, enabling sequential cross-coupling reactions and nucleophilic substitutions to introduce a variety of functional groups . Furthermore, the hydroxymethyl group provides an additional handle for further chemical modification, such as oxidation to carboxylic acids or formation of ether and ester derivatives, making it a highly adaptable synthetic intermediate . Researchers utilize this scaffold in the development of ligands for metal complexes and in the immobilization of biomimetic chelates onto solid supports for heterogeneous catalysis . This compound is for research use only and is not intended for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-bromo-6-chloropyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c7-5-1-4(3-10)2-9-6(5)8/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDIYYDBPYBDCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 6 Chloro 3 Pyridyl Methanol

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of (5-Bromo-6-chloro-3-pyridyl)methanol reveals several potential synthetic pathways. The primary disconnection involves the hydroxymethyl group, which can be derived from the reduction of a carboxylic acid, an ester, or an aldehyde. This leads to the key precursor, 5-bromo-6-chloronicotinic acid or its corresponding ester. Further disconnection of the carbon-halogen bonds on the pyridine (B92270) ring points towards precursors that can be selectively halogenated.

A plausible retrosynthetic route is outlined below:

Retrosynthesis of this compound. This image is a placeholder and does not depict the actual retrosynthesis.

Figure 1: Retrosynthetic analysis of this compound.

This analysis identifies 5-bromo-6-chloronicotinic acid as a crucial intermediate. This intermediate can be synthesized from 5-bromo-6-hydroxynicotinic acid , which in turn can be prepared from nicotinic acid derivatives.

The introduction of halogen atoms onto a pyridine ring is a fundamental transformation in the synthesis of halogenated pyridines. The electronic nature of the pyridine ring, being electron-deficient, makes it less susceptible to electrophilic aromatic substitution compared to benzene. Therefore, harsh reaction conditions or the activation of the pyridine ring are often necessary.

Several strategies can be employed for the regioselective halogenation of pyridines:

Electrophilic Halogenation: Direct halogenation of pyridine with halogens (e.g., Br₂, Cl₂) typically requires high temperatures and the presence of a Lewis acid catalyst. The substitution generally occurs at the 3-position, but mixtures of products can be formed.

Halogenation of Pyridine N-oxides: The N-oxide functionality activates the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions. Subsequent deoxygenation of the N-oxide yields the halogenated pyridine.

Halogenation via Zincke Imine Intermediates: A modern approach involves the ring-opening of pyridinium (B92312) salts to form Zincke imines. These acyclic intermediates undergo highly regioselective halogenation at the position corresponding to the 3-position of the original pyridine, under mild conditions. chemrxiv.orgnih.govresearchgate.netnsf.govnih.gov

Metalation-Halogenation: Directed ortho-metalation using strong bases like lithium diisopropylamide (LDA), followed by quenching with an electrophilic halogen source (e.g., N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS)), allows for the regioselective introduction of halogens.

The hydroxymethyl group in this compound is typically introduced by the reduction of a carbonyl group at the 3-position of the pyridine ring. The choice of precursor and reducing agent is critical for a successful transformation.

Common approaches include:

Reduction of Carboxylic Acids: Nicotinic acid derivatives can be reduced to the corresponding pyridylmethanols. This transformation often requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Reduction of Esters: The reduction of nicotinic acid esters is a widely used method. These reductions are typically achieved with reagents such as LiAlH₄ or sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid.

Reduction of Aldehydes: If the corresponding pyridine-3-carbaldehyde is available, it can be readily reduced to the alcohol using mild reducing agents like NaBH₄.

Direct Synthesis Routes and Reaction Optimization

A direct and efficient synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. A key strategy involves the initial synthesis of a stable, appropriately substituted pyridine core, followed by functional group interconversions to install the hydroxymethyl moiety.

A common synthetic route commences with 5-bromo-6-hydroxynicotinic acid. The hydroxyl group at the 6-position can be converted to a chloro group, and the carboxylic acid at the 3-position can be reduced to a hydroxymethyl group.

The conversion of the 6-hydroxypyridine to a 6-chloropyridine is a crucial step. This is typically achieved using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). chemicalbook.comsigmaaldrich.com For instance, the reaction of 5-bromo-6-hydroxynicotinic acid with phosphorus oxychloride in the presence of a catalyst like tetramethylammonium (B1211777) chloride can yield 5-bromo-6-chloronicotinic acid in high yield. chemicalbook.com

The regioselective introduction of bromine and chlorine atoms is central to the synthesis. Starting from nicotinic acid, bromination can be achieved at the 5-position. For example, nicotinic acid can be treated with bromine in the presence of a Lewis acid.

The chlorination of the 6-position is facilitated by the presence of a hydroxyl group at that position, which can be readily substituted by chlorine.

Starting MaterialReagent(s)ProductYield (%)Reference
5-Bromo-6-hydroxynicotinic acidPOCl₃, (CH₃)₄NCl5-Bromo-6-chloronicotinic acid97 chemicalbook.com

Table 1: Chlorination of 5-Bromo-6-hydroxynicotinic acid.

The final step in the synthesis is the formation of the hydroxymethyl group. This is accomplished by the reduction of the carboxylic acid or its ester derivative at the 3-position of the pyridine ring.

A two-step procedure is often preferred, involving the esterification of 5-bromo-6-chloronicotinic acid followed by reduction of the resulting ester. The esterification can be carried out using an alcohol (e.g., methanol) in the presence of an acid catalyst or by reacting the acid with an alkyl halide in the presence of a base. chemicalbook.com For example, methyl 5-bromo-6-chloronicotinate can be synthesized from 5-bromo-6-chloronicotinic acid. chemicalbook.comnih.gov

The subsequent reduction of the ester to this compound can be achieved using a suitable reducing agent. Lithium aluminum hydride is a powerful reducing agent capable of this transformation. Alternatively, sodium borohydride in combination with a Lewis acid can also be employed.

IntermediateReagent(s)ProductTypical Yield (%)
Methyl 5-bromo-6-chloronicotinateLiAlH₄ in THFThis compoundHigh
5-Bromo-6-chloronicotinic acidBH₃·THFThis compoundModerate to High

Table 2: Reduction to form the Hydroxymethyl Moiety.

Optimization of the reaction conditions, such as temperature, solvent, and stoichiometry of the reagents, is crucial to maximize the yield and purity of the final product.

Asymmetric Synthesis Approaches for Chiral Pyridylmethanol Analogs

The creation of chiral pyridylmethanols is crucial, as the stereochemistry of active pharmaceutical ingredients often dictates their efficacy and safety. Asymmetric synthesis provides a direct route to enantiomerically pure alcohols, typically by the enantioselective reduction of a corresponding prochiral pyridyl ketone.

Asymmetric hydrogenation is a powerful and atom-economical method for producing chiral alcohols from ketones. nih.gov This technique employs a chiral transition-metal catalyst to facilitate the enantioselective addition of hydrogen across the carbonyl double bond. nih.gov Catalysts based on ruthenium (Ru), rhodium (Rh), and iridium (Ir) complexed with chiral ligands have demonstrated exceptional performance in the hydrogenation of various ketones, including heteroaromatic ones. nih.govnih.gov

For the synthesis of chiral analogs of this compound, a precursor such as (5-bromo-6-chloro-3-pyridyl)ethanone would be subjected to hydrogenation. The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity (ee) and conversion. For instance, Rhodium complexes with chiral ligands like Binapine have been successfully used for the asymmetric hydrogenation of 2-pyridyl ketones, achieving up to 99% ee under mild conditions. nih.gov Similarly, Ru- and Ir-based catalysts are well-established for their high efficiency in reducing a broad range of ketones. nih.govmdpi.com

The mechanism typically involves the formation of a metal-hydride species which coordinates to the ketone. The chiral ligand environment dictates the facial selectivity of the hydride transfer to the carbonyl carbon, leading to the preferential formation of one enantiomer. nih.gov

Table 1: Examples of Asymmetric Hydrogenation of Pyridyl Ketones

Catalyst System Substrate Type Enantiomeric Excess (ee) Reference
[Rh(COD)Binapine]BF₄ 2-Pyridine Ketones Up to 99% nih.gov
Ru(OTf)(S,S)-TsDpen α-Chloroacetophenones 96% nih.gov
Iridium-P,N,O Ligand Complexes Alkyl-Aryl Ketones Up to 98% mdpi.com
Ru-diamine/diphosphine complexes Aromatic Ketones >99% nih.gov

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. nih.govresearchgate.net The use of enzymes, such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), either as isolated proteins or within whole-cell systems, allows for the reduction of ketones with exceptionally high enantioselectivity under mild reaction conditions (e.g., ambient temperature and pressure in aqueous media). researchgate.net

In this approach, a prochiral ketone precursor is reduced to the corresponding chiral pyridylmethanol analog. ADHs are NAD(P)H-dependent enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. researchgate.net For the reductive pathway, a cofactor regeneration system is essential for economic viability. This is often achieved by using a sacrificial alcohol like isopropanol (B130326) (substrate-coupled regeneration) or an enzymatic system such as glucose dehydrogenase or formate (B1220265) dehydrogenase (enzyme-coupled regeneration). nih.gov

The high degree of chemo-, regio-, and stereoselectivity offered by enzymes minimizes the formation of byproducts. nih.gov Modern techniques like directed evolution and protein engineering can be used to tailor enzymes with improved activity, stability, and specificity for non-natural substrates, such as highly substituted pyridyl ketones. researchgate.net This strategy represents a sustainable pathway to enantiopure alcohols, aligning with the principles of green chemistry. nih.gov

Table 2: Biocatalytic Reduction of Ketones for Chiral Alcohol Synthesis

Biocatalyst Type Reaction Type Key Advantages Reference
Alcohol Dehydrogenases (ADHs) Asymmetric ketone reduction High enantioselectivity, mild conditions, aqueous media researchgate.net
Ketoreductases (KREDs) Asymmetric ketone reduction Broad substrate scope, excellent stereocontrol nih.gov
Whole-cell systems (e.g., yeast, bacteria) Asymmetric ketone reduction In-built cofactor regeneration, cost-effective nih.govresearchgate.net
Transketolase/Transaminase Cascade Keto-group to chiral amino group Multi-step synthesis in one pot nih.gov

Metal-Catalyzed Synthetic Procedures

Transition metal-catalyzed reactions are indispensable tools for constructing and functionalizing heterocyclic rings like pyridine. These methods offer efficient ways to form carbon-carbon and carbon-heteroatom bonds, which are essential for assembling the target molecule.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are highly effective for the functionalization of halogenated pyridines. core.ac.ukmdpi.com Given that this compound contains two different halogen atoms, these methods allow for selective C-C bond formation. The bromine atom at the 5-position is generally more reactive than the chlorine atom at the 6-position in palladium-catalyzed couplings, enabling sequential and site-selective functionalization.

For example, a Suzuki coupling could be used to introduce an aryl or alkyl group at the 5-position of a suitable pyridine precursor by reacting it with a boronic acid in the presence of a palladium catalyst and a base. core.ac.uk Similarly, a Sonogashira coupling could install an alkyne group. soton.ac.uk

More advanced strategies involve the direct C-H functionalization of the pyridine ring. beilstein-journals.orgresearchgate.net These methods avoid the need for pre-halogenated substrates, offering a more atom-economical route. A directing group is often used to guide the metal catalyst to a specific C-H bond for activation and subsequent coupling with a reaction partner. researchgate.net

Table 3: Examples of Cross-Coupling Reactions on Halogenated Pyridines

Reaction Type Catalyst/Reagents Substrate Example Product Type Reference
Suzuki-Miyaura Pd(PPh₃)₄, K₃PO₄ 5-Bromo-2-methylpyridin-3-amine 5-Aryl-2-methylpyridin-3-amine core.ac.uk
Suzuki-Miyaura Pd(OAc)₂, ligand-free 2,3,5-Trichloropyridine 3,5-Dichloro-2-arylpyridine researchgate.net
Sonogashira PdCl₂(PPh₃)₂, CuI, Et₃N 6-Bromo-3-fluoro-2-cyanopyridine 6-Alkynyl-3-fluoro-2-cyanopyridine soton.ac.uk

The Grignard reaction is a classic and robust method for forming carbon-carbon bonds and synthesizing alcohols. mnstate.edu For the synthesis of pyridylmethanols, a pyridyl Grignard reagent can be prepared from a corresponding bromopyridine. This involves a metal-halogen exchange, where the bromopyridine reacts with magnesium metal to form a pyridylmagnesium bromide species. researchgate.netresearchgate.net

In the context of synthesizing this compound, a potential starting material could be a tri-substituted pyridine like 3,5-dibromo-6-chloropyridine. Selective metal-halogen exchange at the 3-position would generate the corresponding Grignard reagent. This organometallic intermediate can then react with an appropriate electrophile, such as formaldehyde (B43269) or N,N-dimethylformamide (DMF), to introduce the hydroxymethyl or formyl group, respectively. semanticscholar.orggoogle.com A subsequent reduction of the formyl group would yield the desired primary alcohol. Care must be taken due to the high reactivity and basicity of Grignard reagents, which requires anhydrous reaction conditions. mnstate.edu Modern variations, such as using Turbo Grignard reagents (isopropylmagnesium chloride lithium chloride complex), can offer milder reaction conditions and improved functional group tolerance. semanticscholar.org

Table 4: Applications of Grignard Reagents in Pyridine Synthesis

Pyridine Precursor Reagents Electrophile Intermediate/Product Reference
2,6-Dibromopyridine i-PrMgCl·LiCl DMF, then NaBH₄ 2-Bromo-6-hydroxymethylpyridine semanticscholar.org
2,5-Dibromopyridine i-PrMgCl DMF 2-Bromo-5-pyridinecarboxaldehyde google.com
2-Bromopyridine Mg, Ethyl bromide Acetophenone Phenyl(2-pyridyl)methanol researchgate.net
3-Bromopyridine Mg Various aldehydes/ketones (3-Pyridyl)carbinols researchgate.net

Green Chemistry Approaches in Pyridylmethanol Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govmdpi.com These principles can be applied to the synthesis of this compound and its analogs to create more sustainable and environmentally benign manufacturing processes.

Key green approaches applicable to pyridylmethanol synthesis include:

Biocatalysis: As detailed in section 2.3.2, using enzymes for asymmetric reduction operates in water under mild conditions, avoiding harsh reagents and organic solvents. nih.govresearchgate.net

Use of Greener Solvents: Traditional cross-coupling and Grignard reactions often use volatile and potentially toxic organic solvents like THF or toluene. Research into performing these reactions in more environmentally friendly solvents, such as water, ionic liquids, or propylene (B89431) carbonate, is an active area. researchgate.net

Catalysis: The use of catalytic reagents (e.g., transition metals, enzymes) is inherently greener than using stoichiometric reagents, as it minimizes waste. researchgate.net Recoverable and reusable catalysts further enhance the sustainability of the process.

Energy Efficiency: Methodologies that can be performed at ambient temperature and pressure, such as many biocatalytic reactions, reduce the energy consumption of the synthesis. nih.gov Microwave-assisted synthesis can also be a tool to reduce reaction times and energy input compared to conventional heating.

By integrating these approaches, the synthesis of complex molecules like this compound can be made more efficient, safer, and more sustainable.

Chemical Reactivity and Transformation Pathways of 5 Bromo 6 Chloro 3 Pyridyl Methanol

Reactions Involving Halogen Substituents on the Pyridine (B92270) Ring

The bromine and chlorine atoms attached to the pyridine ring are key sites for synthetic modification, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The regioselectivity of these transformations is a critical aspect, governed by the inherent electronic properties of the di-halogenated pyridine system.

Nucleophilic aromatic substitution (SNAr) on the pyridine ring of (5-Bromo-6-chloro-3-pyridyl)methanol is a viable pathway for introducing a variety of functional groups. The reactivity of the halogen substituents is significantly influenced by their position relative to the ring's nitrogen atom. The pyridine nitrogen acts as a strong electron-withdrawing group, which activates the positions ortho (C2, C6) and para (C4) to nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.

In the case of this compound, the chlorine atom is at the C6 position (ortho to the nitrogen), while the bromine atom is at the C5 position (meta to the nitrogen). Consequently, the C6 position is electronically activated towards nucleophilic attack, whereas the C5 position is not. This electronic disparity leads to high regioselectivity, with nucleophiles preferentially displacing the chloride at the C6 position. The bromide at C5 generally remains intact under typical SNAr conditions.

Common nucleophiles employed in these reactions include alkoxides, amines, and thiolates, leading to the formation of ethers, amines, and thioethers, respectively. The reaction typically requires a strong nucleophile and may be facilitated by heat.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution
PositionHalogenElectronic Activation (relative to N)Reactivity towards NucleophilesTypical Products
C6ChloroOrtho (Activated)High6-Alkoxy, 6-Amino, 6-Thioether derivatives
C5BromoMeta (Not Activated)LowSubstitution not typically observed

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they offer a complementary reactivity pattern to SNAr reactions for modifying the pyridine ring of this compound. The success and selectivity of these reactions depend on the relative ability of the carbon-halogen bonds to undergo oxidative addition to the palladium(0) catalyst.

The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > OTf >> Cl. rsc.org This reactivity trend allows for the highly selective functionalization of the C-Br bond at the C5 position while leaving the C-Cl bond at the C6 position untouched. rsc.org This chemoselectivity is a cornerstone for the stepwise elaboration of this dihalopyridine scaffold.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide at C5 with an organoboron reagent (e.g., a boronic acid or boronate ester) in the presence of a palladium catalyst and a base. This method is widely used to form new aryl-aryl or aryl-vinyl bonds. mdpi.com

Stille Coupling: The Stille reaction couples the C5-bromide with an organotin compound (organostannane). wikipedia.org It is known for its tolerance of a wide variety of functional groups. libretexts.orgorganic-chemistry.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and preventing side reactions. rsc.org

Table 2: Selective Palladium-Catalyzed Cross-Coupling Reactions
ReactionReactive SiteCoupling PartnerTypical CatalystTypical BaseProduct Type
Suzuki-MiyauraC5 (C-Br)Ar-B(OH)₂Pd(PPh₃)₄, Pd(OAc)₂Na₂CO₃, K₃PO₄, Cs₂CO₃5-Aryl-6-chloro-3-pyridyl)methanol
StilleC5 (C-Br)Ar-Sn(Alkyl)₃Pd(PPh₃)₄(Not always required)5-Aryl-6-chloro-3-pyridyl)methanol

Electrophilic Aromatic Substitution on the Pyridine Nucleus

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic compounds. However, the pyridine ring is significantly less reactive towards electrophiles than benzene. This reduced reactivity is due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring, deactivating it towards electrophilic attack. wikipedia.org

The pyridine ring in this compound is particularly deactivated due to the presence of three electron-withdrawing entities:

The Ring Nitrogen: Inductively withdraws electron density.

Chloro and Bromo Substituents: These halogens are also deactivating due to their inductive electron-withdrawing effects, which outweigh their weak resonance donation.

The Methanol (B129727) Group: The -CH₂OH group is weakly deactivating.

Electrophilic attack on a pyridine ring, when it does occur, preferentially happens at the 3- and 5-positions. This is because the cationic intermediate (the sigma complex) formed by attack at these positions is more stable than the intermediate formed from attack at the 2-, 4-, or 6-positions, which would place a positive charge adjacent to the already electron-deficient nitrogen atom. quimicaorganica.orgquora.com

In this compound, positions 3, 5, and 6 are already occupied. The only available positions for substitution are C2 and C4. Both of these positions are highly disfavored for electrophilic attack due to the electronic deactivation by the nitrogen atom. Therefore, direct electrophilic aromatic substitution on the this compound nucleus is extremely difficult and would require exceptionally harsh reaction conditions, with a low probability of yielding a clean, specific product.

Cyclization and Annulation Reactions Involving the Compound

This compound, particularly after conversion of its hydroxyl group into a more reactive functional group, is an excellent precursor for constructing fused heterocyclic systems through cyclization and annulation reactions. The general strategy involves transforming the -CH₂OH group into a -CH₂X moiety (where X is a halide or other leaving group) to create an electrophilic center. This electrophile can then react with a nucleophile, either intramolecularly or intermolecularly, to form a new ring.

For example, the resulting 3-(halomethyl)-5-bromo-6-chloropyridine can be used in reactions to build fused ring systems such as pyrrolopyridines or furopyridines. If a nucleophilic group is introduced at the C2 or C4 position of the pyridine ring (via a separate synthetic step, likely nucleophilic aromatic substitution), an intramolecular cyclization can be initiated. The halomethyl group can react with an adjacent amine, thiol, or hydroxyl group to form a five- or six-membered ring fused to the original pyridine core.

Such intramolecular cyclization strategies are powerful tools in heterocyclic chemistry for creating complex polycyclic molecules from functionalized pyridine derivatives. The precise nature of the cyclization product would depend on the position and identity of the nucleophilic group that reacts with the activated methanol moiety.

Synthesis and structure–activity relationship of novel 2-aminopyridine derivatives as potent inhibitors of T-type calcium channels - RSC Publishing (2020-03-12) A novel series of 2-aminopyridine derivatives was synthesized and evaluated for their T-type calcium channel inhibitory activities. Among them, compound 16d, N-((S)-1-(5-bromopyridin-2-yl)ethyl)-6-((S)-1-hydroxypropan-2-ylamino)-5-methylnicotinamide, displayed the most potent inhibitory activity against Cav3.1 and Cav3.2 channels with IC50 values of 0.23 and 0.28 μM, respectively. It also showed excellent selectivity over L-type (Cav1.2) and N-type (Cav2.2) calcium channels and hERG channels. The structure–activity relationship study revealed that the chirality of the C5 substituent and the hydrophilicity of the C6 substituent on the nicotinamide core are important for the potent activity. In addition, compound 16d exhibited good pharmacokinetic properties and showed significant analgesic effects in a rat model of neuropathic pain. ... (2020-03-12) The structure–activity relationship study revealed that the chirality of the C5 substituent and the hydrophilicity of the C6 substituent on the nicotinamide core are important for the potent activity. In addition, compound 16d exhibited good pharmacokinetic properties and showed significant analgesic effects in a rat model of neuropathic pain. ... (2020-03-12)

""

"The structure–activity relationship study revealed that the chirality of the C5 substituent and the hydrophilicity of the C6 substituent on the nicotinamide core are important for the potent activity."

"In addition, compound 16d exhibited good pharmacokinetic properties and showed significant analgesic effects in a rat model of neuropathic pain."

"The chiral resolution of intermediate 20 was performed by semi-preparative chiral HPLC to afford 20a and 20b."

"The absolute configuration of 20a was determined by X-ray crystallography." https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3p-p-2G9_280x2bE4eX8L4-f725u86QY6mI4xG206Wc39QzKk1y_R93K1Gq07x3vXg_4oY-9_541h8p36474Lz2xV78j_T0S3p557x8u_Xy-t44u25UjS8Q==

Synthesis of 5-Bromo-6-chloro-3-pyridyl)methanol | 1211532-16-8 | LGC Standards this compound. TRC. LGC Standards are the designated distributor for TRC in the US. Get a quote. Not available to purchase online. ... this compound. ...

"CAS No: 1211532-16-8."

"Synonyms: Not available."

"Product Number: B678915."

"Molecular Formula: C6H5BrClNO."

"Molecular Weight: 222.47."

"Format: Neat."

"Category: Standards."

"Sub-category: Building Blocks."

"Group: Halogenated Compounds." https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-q164s3J6gVl6Wz934y44_h34mYv-cI71gX578z6-rW4b_905-3hO6-J-p8_5r5n0d37e-x46u1i-tI8xM3T89-6W_Fj_Uq4_T_W_0Q==

Synthesis of 5-(Aryl/Heteroaryl)-6-chloro-3-hydroxymethylpyridines as Potential Anticancer Agents - ACS Publications (2018-04-13) A series of novel 5-(aryl/heteroaryl)-6-chloro-3-hydroxymethylpyridines was designed, synthesized, and evaluated for their in vitro anticancer activity against a panel of 60 human cancer cell lines. The synthesis of the target compounds was accomplished via a Suzuki coupling reaction of 5-bromo-6-chloro-3-hydroxymethylpyridine with various aryl/heteroarylboronic acids. Most of the synthesized compounds showed potent and selective anticancer activity against a variety of cancer cell lines. Among them, compound 7g, bearing a 4-methoxyphenyl group at the 5-position of the pyridine ring, was identified as the most potent and selective anticancer agent with GI50 values ranging from 0.1 to 10 μM against most of the tested cell lines. The structure–activity relationship (SAR) studies revealed that the nature of the substituent on the aryl/heteroaryl ring at the 5-position of the pyridine scaffold plays a crucial role in determining the anticancer activity. ... (2018-04-13) The synthesis of the target compounds was accomplished via a Suzuki coupling reaction of 5-bromo-6-chloro-3-hydroxymethylpyridine with various aryl/heteroarylboronic acids. Most of the synthesized compounds showed potent and selective anticancer activity against a variety of cancer cell lines. ... (2018-04-13)

""

"The structure–activity relationship (SAR) studies revealed that the nature of the substituent on the aryl/heteroaryl ring at the 5-position of the pyridine scaffold plays a crucial role in determining the anticancer activity."

"The preliminary SAR studies suggested that the presence of a small electron-donating group at the para-position of the aryl ring at the 5-position of the pyridine scaffold is favorable for the anticancer activity."

"For example, compound 7g (R = 4-MeO) was found to be more potent than compound 7a (R = H)."

"On the other hand, the introduction of a bulky group at the para-position of the aryl ring resulted in a decrease in the anticancer activity (e.g., compound 7h, R = 4-t-Bu)." 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(2018-04-13) A series of novel 5-(aryl/heteroaryl)-6-chloro-3-hydroxymethylpyridines was designed, synthesized, and evaluated for their in vitro anticancer activity against a panel of 60 human cancer cell lines. The synthesis of the target compounds was accomplished via a Suzuki coupling reaction of 5-bromo-6-chloro-3-hydroxymethylpyridine with various aryl/heteroarylboronic acids. Most of the synthesized compounds showed potent and selective anticancer activity against a variety of cancer cell lines. Among them, compound 7g, bearing a 4-methoxyphenyl group at the 5-position of the pyridine ring, was identified as the most potent and selective anticancer agent with GI50 values ranging from 0.1 to 10 μM against most of the tested cell lines. The structure–activity relationship (SAR) studies revealed that the nature of the substituent on the aryl/heteroaryl ring at the 5-position of the pyridine scaffold plays a crucial role in determining the anticancer activity. ... (2018-04-13) The synthesis of the target compounds was accomplished via a Suzuki coupling reaction of 5-bromo-6-chloro-3-hydroxymethylpyridine with various aryl/heteroarylboronic acids. Most of the synthesized compounds showed potent and selective anticancer activity against a variety of cancer cell lines. ... (2018-04-13)

""

"The structure–activity relationship (SAR) studies revealed that the nature of the substituent on the aryl/heteroaryl ring at the 5-position of the pyridine scaffold plays a crucial role in determining the anticancer activity."

"The preliminary SAR studies suggested that the presence of a small electron-donating group at the para-position of the aryl ring at the 5-position of the pyridine scaffold is favorable for the anticancer activity."

"For example, compound 7g (R = 4-MeO) was found to be more potent than compound 7a (R = H)."

"On the other hand, the introduction of a bulky group at the para-position of the aryl ring resulted in a decrease in the anticancer activity (e.g., compound 7h, R = 4-t-Bu)." 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_9-8_7-6_5-4_3-2-1_0_9-g, bearing a 4-methoxyphenyl group at the 5-position of the pyridine ring, was identified as the most potent and selective anticancer agent with GI50 values ranging from 0.1 to 10 μM against most of the tested cell lines. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfS6rW4_w81-r_y64C7-m91-9_2-8_9-1_C-4_8-7_6-5_4-3_2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-p, bearing a 4-methoxyphenyl group at the 5-position of the pyridine ring, was identified as the most potent and selective anticancer agent with GI50 values ranging from 0.1 to 10 μM against most of the tested cell lines.

Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of 5-(Hetero)aryl-Substituted Nicotinic Acid and Nicotinamide Derivatives - ACS Publications (2017-02-03) A series of novel 5-(hetero)aryl-substituted nicotinic acid and nicotinamide derivatives were synthesized via Suzuki–Miyaura cross-coupling reaction of 5-bromo-3-substituted pyridines with various (hetero)arylboronic acids. The reaction conditions were optimized to achieve good to excellent yields of the desired products. A variety of functional groups were tolerated under the optimized conditions, demonstrating the wide applicability of this method. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry. ... (2017-02-03) The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry. ... (2017-02-03) A series of novel 5-(hetero)aryl-substituted nicotinic acid and nicotinamide derivatives were synthesized via Suzuki–Miyaura cross-coupling reaction of 5-bromo-3-substituted pyridines with various (hetero)arylboronic acids. The reaction conditions were optimized to achieve good to excellent yields of the desired products. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG713U53-5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4-Miyaura cross-coupling reaction of 5-bromo-3-substituted pyridines with various (hetero)arylboronic acids.

Synthesis and Evaluation of Novel PyridineDerivatives as Potential Anticancer Agents - MDPI (2019-07-25) A series of novel pyridine derivatives were designed, synthesized, and evaluated for their in vitro anticancer activities against a panel of human cancer cell lines. The synthesis of the target compounds was achieved through a multi-step reaction sequence starting from commercially available materials. The key step in the synthesis was a Suzuki coupling reaction to introduce various aryl and heteroaryl groups at the C-5 position of the pyridine ring. The structures of all synthesized compounds were confirmed by 1H-NMR, 13C-NMR, and mass spectrometry. The anticancer activity of the compounds was evaluated using the MTT assay. Among the synthesized compounds, several derivatives exhibited potent anticancer activity against a variety of cancer cell lines. In particular, compound 8g, which has a 4-methoxyphenyl group at the C-5 position, showed the most potent activity with IC50 values in the low micromolar range. Structure-activity relationship (SAR) studies revealed that the nature of the substituent at the C-5 position of the pyridine ring is crucial for the anticancer activity. The results of this study suggest that these novel pyridine derivatives are promising candidates for the development of new anticancer agents. ... (2019-07-25) The key step in the synthesis was a Suzuki coupling reaction to introduce various aryl and heteroaryl groups at the C-5 position of the pyridine ring. The structures of all synthesized compounds were confirmed by 1H-NMR, 13C-NMR, and mass spectrometry. ... (2019-07-25) Structure-activity relationship (SAR) studies revealed that the nature of the substituent at the C-5 position of the pyridine ring is crucial for the anticancer activity. The results of this study suggest that these novel pyridine derivatives are promising candidates for the development of new anticancer agents. 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which has a 4-methoxyphenyl group at the C-5 position, showed the most potent activity with IC50 values in the low micromolar range.

Synthesis and SAR of 5-Aryl-6-chloro-3-hydroxymethylpyridines as Potent Anticancer Agents - MedChemComm (2018-04-13) A series of novel 5-(aryl/heteroaryl)-6-chloro-3-hydroxymethylpyridines was designed, synthesized, and evaluated for their in vitro anticancer activity against a panel of 60 human cancer cell lines. The synthesis of the target compounds was accomplished via a Suzuki coupling reaction of 5-bromo-6-chloro-3-hydroxymethylpyridine with various aryl/heteroarylboronic acids. Most of the synthesized compounds showed potent and selective anticancer activity against a variety of cancer cell lines. Among them, compound 7g, bearing a 4-methoxyphenyl group at the 5-position of the pyridine ring, was identified as the most potent and selective anticancer agent with GI50 values ranging from 0.1 to 10 μM against most of the tested cell lines. The structure–activity relationship (SAR) studies revealed that the nature of the substituent on the aryl/heteroaryl ring at the 5-position of the pyridine scaffold plays a crucial role in determining the anticancer activity. ... (2018-04-13) The synthesis of the target compounds was accomplished via a Suzuki coupling reaction of 5-bromo-6-chloro-3-hydroxymethylpyridine with various aryl/heteroarylboronic acids. Most of the synthesized compounds showed potent and selective anticancer activity against a variety of cancer cell lines. ... (2018-04-13)

""

"The structure–activity relationship (SAR) studies revealed that the nature of the substituent on the aryl/heteroaryl ring at the 5-position of the pyridine scaffold plays a crucial role in determining the anticancer activity."

"The preliminary SAR studies suggested that the presence of a small electron-donating group at the para-position of the aryl ring at the 5-position of the pyridine scaffold is favorable for the anticancer activity."

"For example, compound 7g (R = 4-MeO) was found to be more potent than compound 7a (R = H)."

"On the other hand, the introduction of a bulky group at the para-position of the aryl ring resulted in a decrease in the anticancer activity (e.g., compound 7h, R = 4-t-Bu)." https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfS6rW4_w81-r_y64C7-m91-9_2-8_9-1_C-4_8-7_6-5_4-3_2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-

Computational Chemistry and Theoretical Studies of 5 Bromo 6 Chloro 3 Pyridyl Methanol

Synthetic Utility of 5 Bromo 6 Chloro 3 Pyridyl Methanol As a Key Intermediate

Building Block for Complex Heterocyclic Systems

The functionalized pyridine (B92270) ring of (5-Bromo-6-chloro-3-pyridyl)methanol is an ideal starting point for constructing larger, polycyclic, and macrocyclic heterocyclic systems. The hydroxymethyl group provides a convenient nucleophilic handle that can be used to link the pyridine core to other molecular fragments, initiating cyclization or macrocyclization processes.

In the synthesis of macrocyclic azolopyridine derivatives, which are investigated as modulators of enzymatic proteins like EED and PRC2, this compound plays a crucial role. google.comgoogle.com The synthesis begins with the deprotonation of the hydroxymethyl group using a strong base, such as sodium hydride (NaH), to form a more reactive alkoxide intermediate. This nucleophilic alkoxide can then react with an electrophilic partner, such as a molecule containing a bromomethyl group, in a Williamson ether synthesis-type reaction. This step effectively tethers the pyridine unit to another aromatic system, forming a larger, acyclic precursor that is primed for subsequent intramolecular cyclization to yield the final complex macrocycle. google.com This strategy highlights the utility of the hydroxymethyl group as a key tethering point in the assembly of sophisticated molecular architectures. google.comgoogle.com

Table 1: Synthesis of an Ether-Linked Intermediate for Macrocyclization
Starting MaterialReagentsProductReaction ConditionsReference
(2-Amino-5-bromo-6-chloro-3-pyridyl)methanol1. Sodium Hydride (NaH) 2. Methyl 2-(bromomethyl)-6-fluoro-benzoateMethyl 2-[[(2-amino-5-bromo-6-chloro-3-pyridyl)methoxy]methyl]-6-fluoro-benzoateSolvent: Tetrahydrofuran (THF) Temperature: 0 °C to 23 °C google.com

Precursor in the Synthesis of Substituted Pyridine Derivatives

The presence of two distinct halogen atoms on the pyridine ring of this compound makes it an excellent precursor for creating a variety of substituted pyridine derivatives through modern cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 5-position of the pyridine ring.

This selective reactivity is particularly valuable in Suzuki cross-coupling reactions, a powerful method for forming new carbon-carbon bonds. mdpi.com By reacting this compound with various arylboronic acids in the presence of a palladium catalyst (such as Tetrakis(triphenylphosphine)palladium(0)) and a base, the bromine atom can be selectively replaced with a new aryl group. mdpi.comresearchgate.net This methodology provides a direct route to 5-aryl-6-chloro-3-pyridyl)methanol derivatives, which can be further modified at the remaining chloro and hydroxymethyl positions. The ability to introduce diverse substituents onto the pyridine core is essential for tuning the electronic and steric properties of the molecule, a common strategy in medicinal chemistry and materials science. researchgate.net The principles of such reactions are well-established for various brominated pyridine systems. mdpi.com

Table 2: Representative Suzuki Cross-Coupling of a Bromopyridine Derivative
Starting MaterialCoupling PartnerCatalyst/BaseProductReaction ConditionsReference
N-[5-bromo-2-methylpyridine-3-yl]acetamideArylboronic AcidPd(PPh3)4 / K3PO4N-[5-aryl-2-methylpyridin-3-yl]acetamideSolvent: 1,4-Dioxane/Water Temperature: 85-95 °C mdpi.com

Application in Ligand Synthesis for Coordination Chemistry

The structural motif of a hydroxymethyl group adjacent to a pyridine ring is a well-known chelating unit in coordination chemistry. The pyridine nitrogen atom acts as a Lewis basic site, while the oxygen atom of the hydroxymethyl group can also donate a lone pair of electrons to a metal center. Together, they can form a stable five-membered chelate ring, making compounds like this compound attractive candidates for ligand synthesis.

Studies on analogous compounds, such as 5-bromo-2-(hydroxymethyl)pyridine, have demonstrated their ability to act as bidentate ligands, coordinating with various transition metal ions like copper(II) and cobalt(II). researchgate.net In these complexes, the ligand coordinates to the metal center through both the pyridine nitrogen and the hydroxyl oxygen. researchgate.net The resulting metal complexes can exhibit diverse coordination geometries, such as distorted octahedral or trigonal bipyramidal, depending on the metal ion, counter-anions, and other coordinating species. researchgate.net The presence of the bromo and chloro substituents on the this compound backbone can further influence the electronic properties of the ligand and the resulting complex, potentially modulating its stability, reactivity, or catalytic activity. This makes it a useful building block for designing ligands with tailored properties for applications in catalysis and materials science.

Table 3: Synthesis of a Coordination Complex with a Pyridyl-Methanol Ligand
Ligand (L)Metal SaltResulting ComplexCoordination ModeReference
5-bromo-2-(hydroxymethyl)pyridineCu(NO3)2·3H2O[Cu(L)2(NO3)2]Bidentate (N, O) researchgate.net
5-bromo-2-(hydroxymethyl)pyridineCoCl2·6H2O[Co(L)2Cl2]Bidentate (N, O) researchgate.net

Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The current multi-step syntheses for halogenated pyridylmethanols often involve harsh reagents, significant waste generation, and costly purification processes. Future research will be crucial in developing more efficient and environmentally benign synthetic pathways.

Key areas of focus include:

Catalytic Approaches: There is a significant opportunity to explore novel catalytic systems for the synthesis of polysubstituted pyridines. northumbria.ac.uknih.gov Research into metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings on pyridine (B92270) precursors, could offer more direct and atom-economical routes. mdpi.com Furthermore, developing catalytic methods for the selective halogenation and subsequent reduction of pyridine carboxylic acids or aldehydes could streamline the synthesis.

Green Chemistry Principles: Future synthetic strategies should prioritize the use of greener solvents, reduce the number of synthetic steps (pot-economy), and minimize waste. rsc.org This includes exploring biocatalysis or flow chemistry processes, which can offer higher yields, better selectivity, and improved safety profiles. For instance, enzymatic reduction of a corresponding aldehyde precursor could provide a highly selective and sustainable alternative to traditional reducing agents like sodium borohydride (B1222165). chemicalbook.com

Alternative Starting Materials: Investigation into more readily available and less hazardous starting materials is essential. rsc.org Strategies that build the substituted pyridine ring from acyclic precursors through multicomponent reactions could provide a more convergent and efficient synthesis compared to the functionalization of a pre-existing pyridine core. nih.gov

Table 1: Comparison of Potential Synthetic Strategies
Synthetic StrategyPotential AdvantagesResearch Challenges
Palladium-Catalyzed Cross-CouplingHigh efficiency, good functional group tolerance. mdpi.comCatalyst cost and removal, optimization of reaction conditions.
Multi-component ReactionsHigh atom economy, reduced synthetic steps. nih.govControl of regioselectivity, substrate scope limitations.
Flow ChemistryImproved safety, scalability, and reaction control.Initial setup cost, potential for clogging with solid byproducts.
BiocatalysisHigh selectivity, mild reaction conditions, environmentally friendly.Enzyme stability and availability, substrate specificity.

Exploration of Novel Chemical Transformations and Reaction Pathways

The unique arrangement of bromo, chloro, and methanol (B129727) functional groups on the pyridine ring of (5-Bromo-6-chloro-3-pyridyl)methanol offers a versatile platform for chemical diversification. Future research should focus on exploring novel transformations to generate libraries of new compounds for biological screening.

Potential avenues for exploration include:

Selective Functionalization: The differential reactivity of the C-Br and C-Cl bonds allows for selective cross-coupling reactions. Research should systematically explore the conditions required to selectively substitute one halogen over the other, enabling the introduction of diverse functionalities at specific positions. For example, a Suzuki coupling might preferentially occur at the more reactive C-Br bond, leaving the C-Cl bond available for a subsequent, different coupling reaction.

Derivatization of the Methanol Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, providing entry into a vast array of other chemical transformations, including imine formation, reductive amination, and esterification. It can also be converted into a leaving group (e.g., a tosylate) for nucleophilic substitution reactions.

Novel Cyclization Reactions: The compound can be used as a scaffold to construct novel fused heterocyclic systems. For example, intramolecular reactions between a derivative of the methanol group and a substituent introduced at the bromine or chlorine position could lead to the formation of novel bicyclic structures with potential biological activity. northumbria.ac.uk Predicting and mapping these complex reaction pathways can be aided by combining machine learning and reaction network approaches. rsc.org

Table 2: Potential Novel Transformations of this compound
Functional GroupReaction TypePotential Products
C-Br BondSuzuki, Sonogashira, Buchwald-Hartwig couplingsAryl, alkynyl, or amino-substituted pyridines
C-Cl BondNucleophilic Aromatic Substitution (SNAr)Alkoxy, thio, or amino-substituted pyridines
-CH₂OH GroupOxidation, Esterification, EtherificationPyridyl aldehydes, esters, ethers
Multiple GroupsIntramolecular CyclizationFused heterocyclic systems (e.g., furopyridines)

Advanced Spectroscopic and Computational Characterization of Derivatives

As novel derivatives of this compound are synthesized, a thorough characterization of their three-dimensional structure, electronic properties, and dynamic behavior will be essential. A combination of advanced spectroscopic techniques and computational modeling will be pivotal in understanding structure-activity relationships (SAR). nih.govresearchgate.net

Future research in this area should involve:

Advanced NMR Spectroscopy: While standard ¹H and ¹³C NMR are routine, advanced techniques like 2D NMR (COSY, HSQC, HMBC) will be crucial for the unambiguous structural elucidation of complex derivatives. nih.gov These methods can confirm connectivity and help establish the regiochemistry of reactions.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides definitive proof of structure and stereochemistry. This data is invaluable for validating computational models and understanding intermolecular interactions in the solid state.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict molecular geometries, electronic properties (such as electrostatic potential maps and frontier molecular orbitals), and spectroscopic signatures (e.g., calculated NMR chemical shifts). mdpi.comresearchgate.netdoi.org These computational studies can guide synthetic efforts by predicting the reactivity of different sites on the molecule and helping to rationalize the observed biological activities of new derivatives. nih.gov

Table 3: Application of Advanced Characterization Techniques
TechniqueInformation ProvidedImpact on Research
2D NMR (COSY, HMBC)Confirms atomic connectivity and complex structural assignments. nih.govUnambiguous structure determination of novel derivatives.
X-ray CrystallographyPrecise 3D structure, bond lengths, and angles.Validates synthetic outcomes and informs molecular modeling.
Density Functional Theory (DFT)Predicts electronic structure, reactivity, and spectroscopic properties. researchgate.netGuides rational design of new derivatives and helps interpret experimental data.
Mass Spectrometry (HRMS)Provides exact mass for molecular formula confirmation.Essential for confirming the identity of newly synthesized compounds.

Q & A

Q. Substituent Effects :

  • Bromo and chloro groups deshield adjacent protons, shifting peaks downfield.
  • Steric hindrance from substituents may split signals (e.g., dd or dt patterns) .

Example ¹H-NMR Data (Analogous Compound):

Proton Environmentδ (ppm)Multiplicity
Pyridyl C(6)H7.39d (J=2.4 Hz)
Pyridyl C(4)H7.33dd (J=8.8, 2.4 Hz)
Methanol CH₂4.61s

How do the electronic and steric effects of bromo and chloro substituents influence the reactivity of this compound in cross-coupling reactions?

Q. Advanced

  • Electronic Effects :
    • Bromo is a better leaving group than chloro, facilitating nucleophilic substitution (e.g., Suzuki-Miyaura couplings).
    • Electron-withdrawing halogens decrease electron density on the pyridine ring, slowing electrophilic substitutions but enhancing oxidative stability .
  • Steric Effects :
    • Adjacent substituents hinder access to reactive sites, requiring bulky ligands (e.g., XPhos) in palladium-catalyzed reactions.
    • Steric clash may favor regioselective functionalization at less hindered positions .

Experimental Design Tip : Use computational tools (DFT) to predict reactive sites and optimize catalyst selection.

What strategies can resolve contradictions in crystallographic data for this compound?

Q. Advanced

  • Software Tools : SHELX programs (SHELXL, SHELXD) refine crystal structures against high-resolution data, even for twinned crystals. For disordered structures, use restraints for halogen positions .
  • Data Validation : Cross-check with spectroscopic data (e.g., NMR) to confirm bond lengths and angles.
  • Handling Ambiguity : If X-ray data conflicts with computational models (e.g., DFT), re-examine hydrogen bonding or solvent effects in the crystal lattice .

How can researchers design experiments to assess the stability of this compound under varying storage conditions?

Q. Experimental Design

  • Variables : Test stability across temperatures (4°C, -20°C), humidity levels, and light exposure.
  • Analytical Methods : Monitor degradation via HPLC (retention time shifts) or NMR (new peaks).
  • Findings (Analogous Compounds) : Halogenated pyridines are hygroscopic; store under argon at -20°C in amber vials to prevent hydrolysis and photodegradation .

How should researchers approach discrepancies between theoretical and observed spectroscopic data?

Q. Data Contradiction Analysis

  • Potential Causes :
    • Impurities (e.g., unreacted aldehyde): Confirm purity via HPLC .
    • Tautomerism or rotamers: Variable-temperature NMR can reveal dynamic processes.
  • Resolution :
    • Compare experimental data with simulated spectra (e.g., ACD/Labs or ChemDraw).
    • Synthesize derivatives (e.g., silyl-protected alcohols) to simplify spectra .

What advanced methods are suitable for studying the reaction mechanisms involving this compound?

Q. Advanced

  • Kinetic Isotope Effects (KIE) : Probe rate-determining steps in substitution reactions.
  • In Situ Monitoring : Use ReactIR to track intermediate formation.
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and regioselectivity, validated by experimental yields .

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